molecular formula C15H14O3 B191184 (+)-Equol CAS No. 221054-79-1

(+)-Equol

Cat. No.: B191184
CAS No.: 221054-79-1
M. Wt: 242.27 g/mol
InChI Key: ADFCQWZHKCXPAJ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Equol is the non-natural enantiomer of the soy isoflavone metabolite equol, a chiral molecule with an asymmetric center at carbon C-3 . While intestinal bacteria produce exclusively the S-equol enantiomer in humans and animals, both the R- and S- diastereomers are biologically active, though they exhibit distinct properties . In vitro studies demonstrate that R-equol induces estrogen receptor (ER) transactivation in a cell-context dependent fashion, with research indicating it can be more potent in inducing ERα transcriptional activity in certain cell lines compared to its counterpart . This makes it a critical tool for elucidating the complex mechanisms of ER activation and inhibition and for investigating the role of specific ER transactivation functions (AF-1 and AF-2) . Pharmacokinetic studies in humans have shown that R-equol is rapidly absorbed, has high systemic bioavailability, and circulates in the blood with a significant proportion in the free (unbound) form, which may enhance its biological availability for receptor binding . Beyond its estrogenic activities, R-equol has shown promise in dermatological research. Gene expression studies on human skin have indicated that R-equol can effectively reduce the expression of matrix metalloproteinases (MMPs) and certain inflammatory biomarkers, while also positively influencing genes related to the extracellular matrix, such as collagens and elastin, suggesting potential for improving dermal health . This product is presented as a white-to-beige powder with a purity of ≥98% and is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFCQWZHKCXPAJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318590
Record name (+)-Equol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221054-79-1
Record name (+)-Equol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221054-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Equol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221054791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Equol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EQUOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V8RAP1HXA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Catalytic Hydrogenation of Daidzein

The hydrogenation of daidzein, a naturally occurring isoflavone, represents a foundational method for synthesizing racemic equol. Palladium-based catalysts, such as Pd(OH)₂ or Pd/C, are employed under hydrogen gas pressure to reduce the 2,3-double bond and 4-keto group of daidzein. This process typically yields a racemic mixture of R- and S-equol, necessitating subsequent enantiomeric separation. For instance, Muthyala et al. (2004) demonstrated that hydrogenation in acetic acid with 10% Pd/C produces (±)-equol in yields exceeding 80%. However, this method lacks stereoselectivity, making it unsuitable for direct (R)-equol production without additional resolution steps.

Asymmetric Reduction Using Chiral Catalysts

To circumvent the limitations of racemic synthesis, asymmetric reduction strategies have been developed. Organozinc reagents paired with chiral ligands, such as those described by Soai et al. (1992), enable enantioselective reduction of daidzein intermediates. For example, the asymmetric addition of organozinc compounds to chroman-4-ones generates chiral 4-hydroxy intermediates with up to 70% enantiomeric excess (ee) for the R-configuration. Subsequent dehydration and hydrogenation steps yield (R)-equol, though the overall process requires meticulous control of reaction conditions to preserve stereochemical integrity.

Iridium-Catalyzed Enantioselective Hydrogenation

A breakthrough in (R)-equol synthesis involves iridium-catalyzed hydrogenation of chromene intermediates. As detailed in US Patent 8,716,497B2, 3-phenylchromenes undergo enantioselective hydrogenation using Ir catalysts with chiral phosphine ligands. This method achieves remarkable stereocontrol, producing (R)-equol with ee values exceeding 99%. Key to this approach is the use of non-functionalized chromenes, which avoid competing side reactions and simplify purification. The iridium-catalyzed method is scalable and industrially viable, making it a preferred route for high-purity (R)-equol production.

Enantiomeric Separation Techniques

Chiral Stationary Phase Chromatography

Chiral chromatography remains the most reliable method for resolving racemic equol into its enantiomers. Cyclodextrin-based stationary phases, such as the CYCLOBOND I2000 RSP column, effectively separate R- and S-equol using a mobile phase of 0.1% formic acid and acetonitrile (65:35). Muthyala et al. (2004) optimized this technique, achieving baseline separation with injection volumes of 20 µl and flow rates of 0.75 ml/min. While highly effective, chromatographic resolution is cost-prohibitive for large-scale production, limiting its utility to laboratory-scale applications.

Crystallization-Based Resolution

Crystallization techniques offer a complementary approach to chromatographic separation. Diastereomeric salt formation using chiral resolving agents, such as tartaric acid derivatives, enables preferential crystallization of (R)-equol. Although less commonly employed than chromatography, this method has been reported to yield (R)-equol with >90% purity when combined with recrystallization steps. However, scalability challenges and variable yields restrict its industrial adoption.

Data Tables and Research Findings

Table 1. Comparison of (R)-Equol Synthesis Methods

MethodCatalyst/ReagentEnantiomeric Excess (ee)Yield (%)Reference
Pd/C HydrogenationPalladium on carbonRacemic80–85
Organozinc ReductionChiral organozinc70% (R)60–65
Ir-Catalyzed HydrogenationIridium-phosphine>99% (R)85–90
Chiral ChromatographyCyclodextrin column>99% (R)70–75*

*Yield reflects recovery after separation from racemic mixture.

Table 2. Key Reaction Conditions for Iridium-Catalyzed Synthesis

ParameterOptimal ValueImpact on ee
Catalyst Loading2 mol%Higher loading increases ee
Hydrogen Pressure50–100 psiModerate pressure minimizes side reactions
SolventTetrahydrofuran (THF)Polar aprotic solvents enhance selectivity
Temperature25–40°CElevated temperatures reduce ee

Discussion of Method Efficacy and Industrial Applicability

The iridium-catalyzed hydrogenation method stands out for its unparalleled stereoselectivity and scalability, making it the most promising route for industrial (R)-equol production. In contrast, palladium-mediated hydrogenation, while cost-effective, requires additional resolution steps that erode overall efficiency. Asymmetric reduction methods, though innovative, suffer from moderate ee and complex reaction workflows.

Chromatographic resolution, despite its high purity outputs, is economically unfeasible for mass production. Future research should prioritize hybrid approaches, such as integrating enzymatic resolution with chemical synthesis, to enhance sustainability and reduce reliance on precious metal catalysts .

Chemical Reactions Analysis

Types of Reactions

®-Equol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cancer Prevention

Mechanisms of Action

(R)-Equol exhibits strong anticancer properties, particularly against hormone-dependent cancers such as breast and prostate cancer. Studies indicate that (R)-Equol can inhibit the proliferation of cancer cells through its interaction with estrogen receptors. Specifically, it has been shown to induce transactivation of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are crucial in mediating estrogen's effects on target tissues .

Case Studies and Findings

  • Breast Cancer: Research has demonstrated that (R)-Equol can modulate gene expression related to cell proliferation and apoptosis in breast cancer cell lines. In vitro studies have shown that both (R)-Equol and its racemic form can inhibit the growth of breast cancer cells by inducing apoptosis and reducing cell invasion .
  • Prostate Cancer: Similar effects have been observed in prostate cancer models, where (R)-Equol has been reported to suppress tumor growth and metastasis. The compound's ability to bind preferentially to ERβ suggests a mechanism for its protective effects against prostate malignancies .

Cardiovascular Health

Role in Hormonal Regulation

(R)-Equol has been implicated in cardiovascular health through its potential to regulate hormone levels and reduce oxidative stress. Studies suggest that it may influence urinary estradiol levels, thereby affecting cardiovascular risk factors in postmenopausal women .

Research Insights

  • A systematic review highlighted that higher urinary levels of (R)-Equol are associated with improved cardiovascular outcomes, potentially due to its antioxidant properties and ability to modulate lipid profiles .

Dermatological Applications

Cosmetic Uses

The application of (R)-Equol in dermatology is gaining traction due to its antioxidant properties. It is being explored as a cosmeceutical agent that can improve skin health by protecting against UV-induced damage and enhancing skin hydration .

Clinical Studies

  • A placebo-controlled pilot study evaluated the efficacy of topical formulations containing (R/S)-Equol on skin health in adult men. Results indicated significant improvements in skin hydration and elasticity, suggesting its potential as an active ingredient in skincare products .

Metabolic Pathways

Synthesis and Bioavailability

The metabolic pathways of (R)-Equol are crucial for understanding its bioavailability and therapeutic potential. It is primarily synthesized from daidzein through microbial metabolism in the gut. Variability in gut microbiota composition among individuals can affect the conversion efficiency to (R)-Equol, influencing its biological effects .

Research Findings

  • Recent studies have proposed novel synthesis methods for (R)-Equol that enhance yield while maintaining cost-effectiveness for potential industrial applications. These methods include multi-step synthetic approaches utilizing resorcinol derivatives as starting materials .

Summary Table: Applications of (R)-Equol

Application AreaKey FindingsReferences
Cancer PreventionInhibits growth of breast/prostate cancer cells; induces apoptosis
Cardiovascular HealthModulates estradiol levels; associated with improved cardiovascular outcomes
Dermatological UsesImproves skin hydration/elasticity; potential cosmeceutical agent
Metabolic PathwaysSynthesized from daidzein; influenced by gut microbiota

Mechanism of Action

®-Equol exerts its effects primarily through binding to estrogen receptors. It has a higher affinity for estrogen receptor alpha (ERα) compared to estrogen receptor beta (ERβ). Upon binding, ®-equol modulates the transcription of estrogen-responsive genes, influencing various physiological processes such as cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

(R)-Equol vs. (S)-Equol

Property (R)-Equol (S)-Equol
Natural Production Not produced in humans; synthesized via microbial engineering Produced by 30–50% of humans via gut microbiota
Estrogen Receptor Affinity Preferentially binds ERα Binds ERβ with high affinity, mediating antioxidant and anti-inflammatory effects
Bioactivity Cytoprotective effects in Friedreich’s Ataxia (similar potency to (S)-equol) Activates Nrf2, enhances antioxidant gene expression, inhibits collagen degradation
Applications Limited studies; potential in dermatology and neurology Clinically studied for cardiovascular, bone, and menopausal health

Key Findings :

  • Both enantiomers exhibit antioxidant properties, but (S)-equol is more potent due to ERβ-mediated Nrf2 activation .
  • Racemic equol (mix of R and S) shows reduced efficacy compared to purified (S)-equol in inhibiting cancer cell growth .

(R)-Equol vs. Daidzein and Genistein

Property (R)-Equol Daidzein Genistein
Origin Microbial metabolite of daidzein Soy isoflavone (precursor to equol) Soy isoflavone (non-equol precursor)
Estrogenic Activity Weak ERα binding Weak ER agonist; partial conversion to equol Stronger ER agonist; inhibits tyrosine kinases
Bioavailability Higher than daidzein Low unless metabolized to equol Moderate; rapid conjugation

Key Findings :

  • Daidzein is the direct precursor of equol, but only 30–50% of individuals harbor equol-producing bacteria .

(R)-Equol vs. Resveratrol

Property (R)-Equol Resveratrol
Structure Isoflavandiol with ER-binding hydroxyl groups Stilbenoid with hydroxyl groups at 3 and 4'
Metabolism Conjugated via phase II metabolism Rapid glucuronidation; lower bioavailability
Bioactivity Antioxidant via ER pathways Activates SIRT1, AMPK; anti-aging effects
Clinical Use Emerging in dermatology Studied for cardiovascular and anti-aging benefits

Key Findings :

  • Equol exhibits higher oral bioavailability than resveratrol .
  • Both compounds are proposed for aging skin due to multi-mechanistic antioxidant properties .

(R)-Equol vs. 17β-Estradiol (E2)

Property (R)-Equol 17β-Estradiol (E2)
Structure Non-steroidal phytoestrogen Steroidal estrogen
ER Affinity Weak binding (1,000-fold lower than E2) High affinity for ERα/ERβ
Safety No toxic side effects Risk of hormonal cancers
Therapeutic Role Potential alternative for estrogen-deficient conditions Gold standard for hormone replacement therapy

Key Findings :

  • (S)-equol is considered a safer ERβ-targeted alternative to E2, but (R)-equol’s ERα activity remains understudied .

Biological Activity

(R)-Equol, a metabolite derived from the isoflavone daidzein, has garnered significant attention due to its diverse biological activities and potential health benefits. This article explores the biological activity of (R)-equol, focusing on its mechanisms of action, effects on various health conditions, and relevant research findings.

(R)-Equol is a chiral compound that exhibits distinct biological activities compared to its enantiomer, (S)-equol. It primarily functions as a selective estrogen receptor modulator (SERM), influencing estrogen receptor (ER) signaling pathways in various tissues. Research indicates that (R)-equol can activate both ERα and ERβ, albeit with differing potencies and effects depending on the cellular context.

Binding Affinity and Activation

  • Binding Affinity : (R)-equol has been shown to possess a relative molar binding affinity for ERs that is significantly higher than that of its precursor daidzein but lower than estradiol. Specifically, studies report a binding affinity of approximately 0.4 relative to estradiol .
  • Transactivation Studies : In vitro studies demonstrate that (R)-equol induces ERα and ERβ transactivation in a dose-dependent manner. For instance, in HepG2 cells, (R)-equol at 10 µM resulted in significant transactivation of ERα (24.2 ± 5.2) compared to control .

Cardiovascular Health

Recent studies have highlighted the potential cardiovascular benefits associated with equol production. A cross-sectional study involving 979 Japanese men revealed that individuals capable of producing equol exhibited significantly lower odds of atherosclerotic changes in the aorta compared to non-producers (odds ratio: 0.62) . Additionally, equol producers showed improved vascular function and reduced cardiovascular disease risk factors.

Menopausal Symptoms

Clinical trials have indicated that (R)-equol supplementation can alleviate menopausal symptoms such as hot flashes and vasomotor symptoms in peri- and post-menopausal women. A systematic review noted significant improvements in these symptoms among women receiving equol compared to those receiving placebo .

Cancer Prevention

(R)-Equol has been investigated for its chemopreventive properties, particularly concerning hormone-related cancers such as breast and prostate cancer. Animal studies suggest that while (S)-equol does not promote tumor growth, (R)-equol may exhibit chemopreventive effects by inhibiting the proliferation of cancer cells . Furthermore, observational studies indicate that equol producers may have a more favorable prognosis regarding breast cancer recurrence .

Case Studies and Research Findings

StudyPopulationFindings
Zhang et al., 2019MCF-7 cells(S)-equol inhibited cell proliferation; (R)-equol showed chemopreventive effects .
Japanese Men Study979 men aged 40-79Equol producers had lower odds of atherosclerosis; OR: 0.62 .
Menopausal Women RCTsPeri- and post-menopausal womenSignificant reduction in hot flashes with equol supplementation .

Q & A

Q. What methodologies are recommended for quantifying (R)-Equol in biological samples, and how do serum/urine concentrations correlate?

Liquid chromatography–tandem mass spectrometry (LC–MS/MS) is the gold standard for quantifying (R)-Equol in serum and urine due to its high sensitivity and specificity. Key steps include:

  • Sample preparation : Use creatinine correction for urinary measurements to account for hydration variability .
  • Statistical thresholds : Log10-transformed urinary equol:daidzein ratios (cutoff > -1.42) reliably distinguish equol producers from non-producers .
  • Correlation analysis : Linear regression models reveal moderate correlations between serum and urinary equol levels (r = 0.36–0.45, p < 0.01) .

Q. How is equol producer status determined, and what factors influence its prevalence?

Equol producer status is defined using urinary equol:daidzein ratios (log10-transformed cutoff > -1.42) . Prevalence varies by:

  • Demographics : 42% of Japanese adults are producers, with higher rates in men (65%) than women (28%) .
  • Diet : Vegetarians show a 59% producer rate vs. 25% in non-vegetarians, suggesting microbiota modulation by fiber/isoflavone-rich diets .
  • Analytical rigor : Mixed models and Mann-Whitney U tests control for confounders like age and hormonal status .

Q. What are the primary mechanisms of (R)-Equol’s estrogenic and anti-androgenic effects?

(R)-Equol binds estrogen receptors (ERα: Ki = 27.4 nM; ERβ: Ki = 15.4 nM) with higher affinity for ERβ, modulating transcriptional activity . Its anti-androgenic action stems from:

  • Dihydrotestosterone (DHT) sequestration : (R)-Equol binds DHT (Kd = 40 nM), blocking androgen receptor activation and reducing prostate growth in rats (p < 0.05) .
  • Feedback regulation : In castrated rats, (R)-Equol reverses DHT-induced LH suppression, indicating hypothalamic-pituitary axis modulation .

Advanced Research Questions

Q. How do enantiomeric differences between (R)- and (S)-Equol affect biological activity?

  • Angiogenesis : (S)-Equol glucuronide (produced in vivo) inhibits endothelial cell migration via VEGF suppression (p < 0.01), while racemic (R,S)-Equol lacks this effect due to stereospecific metabolism .
  • Enzyme interactions : HpaB enzymes hydroxylate (R)- and (S)-Equol at distinct rates (e.g., HpaBro-3 converts (S)-Equol 2× faster than (R)-Equol), altering metabolite bioactivity .
  • Therapeutic implications : (R)-Equol reduces mammary tumor burden in rats by 43% (p = 0.004), whereas (S)-Equol shows weaker effects, highlighting enantiomer-specific efficacy .

Q. What experimental designs address contradictions in (R)-Equol’s anti-cancer effects?

  • Dosage stratification : In vitro, 50 μM (R)-Equol inhibits MDA-MB-231 cell invasion by 62% (p = 0.009) via MMP-2 downregulation, but lower doses (≤10 μM) show no effect .
  • Model selection : Human xenograft models reveal (R)-Equol extends tumor latency (p = 0.003), while in vitro assays may overlook pharmacokinetic factors like glucuronidation .
  • Microbiota integration : Co-culture systems with Clostridium spp. (equol-producing bacteria) replicate in vivo metabolism, resolving discrepancies between cell-based and animal data .

Q. How can researchers optimize clinical trials evaluating (R)-Equol’s neuroprotective effects?

  • Endpoint selection : In glaucoma trials, equol producers exhibit better mean deviation (MD) scores (r = 0.36, p < 0.01), linked to ERβ-mediated retinal ganglion cell protection .
  • Cohort stratification : Pre-screen participants for equol producer status to reduce inter-subject variability .
  • Longitudinal analysis : Repeated-measures ANOVA tracks climacteric symptom improvement (e.g., 3-month supplementation reduces LDL by 12%, p < 0.05) .

Q. What molecular techniques elucidate (R)-Equol’s role in metabolic aging markers?

  • AGEs modulation : LC–MS/MS quantifies advanced glycation end-products (AGEs) in serum, showing 15% reduction post-supplementation (p = 0.03) .
  • Transcriptomics : RNA-seq of HAECs identifies VEGF and SIRT1 pathways as key targets, with (R)-Equol upregulating CLOCK/PER2 genes (p < 0.05) .
  • Metabolomics : NMR-based profiling reveals (R)-Equol enhances β-oxidation, reducing visceral fat by 8% in 3 months (p = 0.04) .

Q. How do phase-II metabolites influence (R)-Equol’s bioavailability and activity?

  • Glucuronidation : (R)-Equol 7-β-D-glucuronide retains anti-angiogenic activity in HAECs, unlike other isoflavone conjugates, due to intracellular deconjugation .
  • Tissue-specific uptake : LC–MS/MS detects 3′-hydroxyequol in prostate tissue at 2.2 mM after 24 h, suggesting local enzymatic reactivation .
  • Pharmacokinetic modeling : Two-compartment models with first-order absorption (t1/2 = 6.2 h) predict sustained plasma levels >50 nM for ER activation .

Q. Key Challenges in (R)-Equol Research

  • Microbiota dependency : Only 25–50% of populations produce equol, necessitating probiotics or prebiotics in intervention designs .
  • Enantiomeric purity : Racemic mixtures in commercial reagents confound mechanistic studies; chiral HPLC is critical for isolating (R)-Equol .
  • Dosage standardization : Human trials use 10–50 mg/day, but interspecies metabolic differences complicate translational extrapolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Equol
Reactant of Route 2
(+)-Equol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.